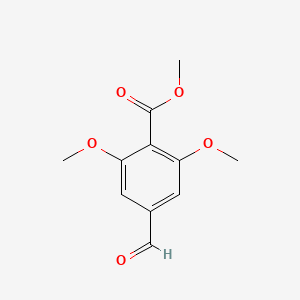

Methyl 4-formyl-2,6-dimethoxybenzoate

Description

Properties

CAS No. |

33187-98-3 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 4-formyl-2,6-dimethoxybenzoate |

InChI |

InChI=1S/C11H12O5/c1-14-8-4-7(6-12)5-9(15-2)10(8)11(13)16-3/h4-6H,1-3H3 |

InChI Key |

DMZKZOINHKXBDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)OC)OC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate

This guide provides a comprehensive overview of the synthetic pathways to Methyl 4-formyl-2,6-dimethoxybenzoate, a key building block in the development of novel pharmaceutical agents and complex organic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations behind synthetic route selection, detailed experimental protocols, and the mechanistic underpinnings of the core chemical transformations.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound. Its structure, featuring an electron-withdrawing formyl group and two electron-donating methoxy groups flanking a methyl ester, presents both unique challenges and opportunities in organic synthesis. The strategic placement of these functional groups allows for a wide array of subsequent chemical modifications, making it a valuable intermediate.

The primary synthetic challenge lies in the selective introduction of the formyl group onto the dimethoxybenzoate scaffold. This guide will focus on the most logical and efficient synthetic approach, which involves the formylation of a readily available precursor, Methyl 2,6-dimethoxybenzoate. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability, scalability, and regioselectivity for electron-rich aromatic systems.

Recommended Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.

The choice of Methyl 2,6-dimethoxybenzoate as the starting material is strategic. The two methoxy groups strongly activate the aromatic ring towards electrophilic substitution and direct the incoming electrophile to the para position (C4), which is the desired location for the formyl group. The steric hindrance from the two ortho-methoxy groups further favors substitution at the less hindered para position.

Caption: Vilsmeier-Haack formylation of Methyl 2,6-dimethoxybenzoate.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 2,6-dimethoxybenzoate

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated aromatic systems.

Materials:

-

Methyl 2,6-dimethoxybenzoate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid, the Vilsmeier reagent, should be observed.

-

Formylation Reaction: Dissolve Methyl 2,6-dimethoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to 50-60 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. The initial step is the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. The electron-rich aromatic ring of Methyl 2,6-dimethoxybenzoate then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution reaction forms a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding an iminium salt. Finally, aqueous workup hydrolyzes the iminium salt to the desired aldehyde product.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the recommended route, other formylation methods could potentially be employed, though they may present certain disadvantages.

-

Duff Reaction: The Duff reaction involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[2][3] This method is generally less efficient and requires a phenolic starting material, which would necessitate an extra step to synthesize 2,6-dimethoxyphenol.

-

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction is used for the ortho-formylation of phenols using chloroform in a basic solution. This method is not suitable for the synthesis of the target molecule as it requires a phenol and typically gives ortho-formylation, whereas para-formylation is desired.

-

Gattermann Reaction: The Gattermann reaction uses hydrogen cyanide and a Lewis acid to formylate aromatic compounds.[4] Due to the highly toxic nature of hydrogen cyanide, this method is often avoided in modern synthesis.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data is based on theoretically predicted values and data from structurally similar compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.05 (s, 2H, Ar-H), 3.90 (s, 6H, -OCH₃), 3.85 (s, 3H, -COOCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 191.5 (-CHO), 165.0 (-COOCH₃), 159.0 (C-O), 135.0 (C-CHO), 115.0 (C-H), 110.0 (C-COOCH₃), 56.0 (-OCH₃), 52.0 (-COOCH₃). |

| IR (KBr, cm⁻¹) | ν: ~2950 (C-H, aliphatic), ~2850, 2750 (C-H, aldehyde), ~1720 (C=O, ester), ~1690 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic). |

| Mass Spectrometry (EI) | m/z: 224 (M⁺), 193 (M⁺ - OCH₃), 165 (M⁺ - COOCH₃). |

Conclusion

This technical guide outlines a robust and efficient synthesis of this compound via the Vilsmeier-Haack formylation of Methyl 2,6-dimethoxybenzoate. The provided experimental protocol and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable intermediate. The strategic choice of starting material and reaction conditions is paramount to achieving a high yield and purity of the final product, which serves as a versatile scaffold for the development of novel compounds in the pharmaceutical and chemical industries.

References

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.

- Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde. Org. Synth.1953, 33, 27.

- Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1988.

- Ferguson, L. N. The Duff Reaction. Chem. Rev.1946, 38 (2), 227–254.

- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.

- Gattermann, L.; Koch, L. Eine Synthese aromatischer Aldehyde. Ber. Dtsch. Chem. Ges.1897, 30 (2), 1622–1624.

Sources

Methyl 4-formyl-2,6-dimethoxybenzoate: A Sterically Privileged Scaffold for Heterocyclic Architecture

Executive Summary

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 16866-26-3 / 52344-93-1 derivatives) represents a highly specialized class of "sterically tuned" benzaldehyde derivatives. Unlike simple benzaldehydes, this molecule features a unique orthogonal reactivity profile :

-

A Highly Reactive Aldehyde (C4): Accessible for condensation, cyclization, and redox reactions.

-

A Sterically Shielded Ester (C1): Flanked by two methoxy groups at C2 and C6, the ester moiety is resistant to nucleophilic attack and hydrolysis, serving as a robust protecting group or a late-stage handle.

This guide details the utility of this intermediate in synthesizing complex heterocyclic systems—specifically meso-substituted porphyrins , dihydropyrimidinones , and benzazoles . Its structural symmetry and electronic richness make it a critical building block for designing non-aggregating optoelectronic materials and potent pharmaceutical agents.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule is built on a benzoate core. The 2,6-dimethoxy substitution pattern is the defining feature.

-

Electronic Effect: The methoxy groups are strong electron donors (

effect), increasing the electron density of the aromatic ring. This stabilizes cationic intermediates during acid-catalyzed cyclizations (e.g., porphyrin synthesis). -

Steric Effect: The "picket fence" arrangement of the 2,6-methoxy groups forces any substituent at C1 (the ester) out of planarity with the aromatic ring. In porphyrin chemistry, this restricts rotation, preventing

-

Reactivity Map

The following diagram illustrates the divergent reactivity pathways available to this scaffold.

Figure 1: Divergent synthetic pathways utilizing the orthogonal functional groups of the core intermediate.

Application I: Synthesis of Non-Aggregating Porphyrins

The most high-value application of this compound is in the synthesis of meso-aryl porphyrins . The 2,6-dimethoxy groups are crucial here: they force the aryl ring to lie perpendicular to the porphyrin plane (atropisomerism). This prevents "face-to-face" stacking, which typically quenches fluorescence in optoelectronic devices [1, 3].

The Modified Lindsey Protocol

Standard Adler-Longo methods (reflux in propionic acid) often fail with electron-rich, hindered aldehydes due to polymerization. The Lindsey method (equilibrium followed by oxidation) is required.

Reagents:

-

This compound (1.0 eq)

-

Pyrrole (1.0 eq)

-

BF3·OEt2 or TFA (Catalyst)

-

DDQ (Oxidant)

-

Solvent: Dry DCM (Chloroform can be used)

Step-by-Step Methodology:

-

Deoxygenation: Charge a flame-dried flask with dry DCM (100 mL per mmol aldehyde). Bubble with Argon for 20 minutes. Rationale: Oxygen interferes with the reversible formation of porphyrinogen.

-

Condensation: Add the aldehyde and pyrrole. Stir for 5 minutes.

-

Catalysis: Add BF3·OEt2 (3.3 mM final concentration). Stir at room temperature for 1 hour in the dark.

-

Checkpoint: The solution should turn dark red/brown, indicating porphyrinogen formation.

-

-

Oxidation: Add DDQ (1.5 eq relative to pyrrole) in one portion. Stir for 1 hour. The mixture will turn black/purple.

-

Neutralization: Quench with triethylamine (TEA).

-

Purification: Pass through a silica plug (DCM eluent) to remove polymeric tar. Recrystallize from DCM/Methanol.

Expected Yield: 30–40% (High for hindered porphyrins).

Application II: Dihydropyrimidinones (Biginelli Reaction)

This intermediate is a precursor for Dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in calcium channel blockers and GSNOR inhibitors [2]. The electron-rich nature of the aldehyde accelerates the initial iminium formation.

Microwave-Assisted Synthesis Protocol

Traditional reflux can be slow due to the steric bulk of the 2,6-dimethoxy groups. Microwave irradiation is recommended.

Reagents:

-

Aldehyde: this compound (1.0 mmol)

-

1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)

-

Urea/Thiourea (1.2 mmol)

-

Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or TMSCl.

Workflow:

| Step | Action | Critical Parameter |

| 1 | Mixing | Combine all reagents in a microwave vial with Ethanol (2 mL). |

| 2 | Irradiation | Heat to 120°C for 10–15 minutes (Power: 150W). |

| 3 | Cooling | Allow to cool to RT. A precipitate often forms immediately. |

| 4 | Isolation | Filter the solid.[1][2][3] Wash with cold ethanol and water. |

| 5 | Recrystallization | Recrystallize from hot Ethanol/DMF (9:1) if necessary.[4] |

Mechanism Note: The 2,6-dimethoxy groups stabilize the N-acyliminium ion intermediate, often leading to cleaner reaction profiles compared to electron-deficient benzaldehydes.

Application III: Benzazoles and Schiff Bases

Condensation with diamines yields benzimidazoles or benzothiazoles. These derivatives are often investigated for antioxidant activity due to the phenolic-like electron richness of the dimethoxy ring [5].

Oxidative Cyclization to Benzothiazoles

Reagents:

-

Aldehyde (1.0 eq)

-

2-Aminothiophenol (1.0 eq)

-

Oxidant: Na2S2O5 or simply air in DMSO.

Protocol:

-

Dissolve aldehyde and 2-aminothiophenol in DMSO.

-

Heat to 120°C for 4 hours.

-

Pour into ice water. The benzothiazole precipitates as a solid.

-

Yield: Typically >85%.

Technical Specifications & Handling

Physicochemical Properties

-

Molecular Formula: C11H12O5[5]

-

Molecular Weight: 224.21 g/mol [5]

-

Appearance: White to off-white crystalline solid.

-

Solubility:

-

Soluble: DCM, Chloroform, DMSO, DMF, hot Ethanol.

-

Insoluble: Water, cold Hexanes.

-

Analytical Fingerprint (Expected)

-

1H NMR (CDCl3):

- ~10.0 ppm (s, 1H, CHO )

- ~7.1–7.2 ppm (s, 2H, Ar-H )

- ~3.9 ppm (s, 3H, COOCH3 )

- ~3.8 ppm (s, 6H, Ar-OCH3 )

-

IR Spectrum: Distinct carbonyl stretches for Ester (~1720 cm⁻¹) and Aldehyde (~1690 cm⁻¹).

Stability & Storage

-

Oxidation Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid (Mono-methyl ester of 2,6-dimethoxyterephthalic acid) if exposed to air for prolonged periods.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

Synthesis of the Intermediate (Reference Route)

While often purchased, the intermediate can be synthesized from Methyl 2,6-dimethoxy-4-methylbenzoate via radical bromination followed by hydrolysis (Sommelet reaction or Kröhnke oxidation), or via Vilsmeier-Haack formylation of Methyl 2,6-dimethoxybenzoate [1, 6].

Figure 2: Common synthetic pathway to the target intermediate from the toluene derivative.

References

- Google Patents. (2011). WO2011038204A1 - Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors.

-

National Institutes of Health (PMC). (2021). Large-Scale Green Synthesis of Porphyrins. Retrieved from [Link]

-

ResearchGate. (2024). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. Retrieved from [Link]

- Google Patents. (2008). WO2008044895A1 - Process of isolating methyl-4-formylbenzoate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 3. KR100814597B1 - Separation Method of Methyl 4-formylbenzoate and Dimethylterephthalate - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Methyl 2-formyl-3,5-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3): A Comprehensive Technical Guide for Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, polyoxygenated aromatic building blocks are critical for developing highly specific pharmacophores. Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a highly versatile, tetrasubstituted benzene derivative that serves as a foundational intermediate in the synthesis of complex therapeutics. Most notably, it is a critical precursor in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors, which are pivotal in regulating nitric oxide (NO) signaling pathways for cardiovascular and respiratory indications.

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic utility, and self-validating synthetic workflows, designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of CAS 33187-98-3 stems from its precise functional group arrangement. The molecule possesses three orthogonal oxygenated moieties, allowing for sequential, chemoselective modifications without the need for excessive protecting group manipulation.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 33187-98-3 |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| Topological Polar Surface Area (TPSA) | 61.8 Ų |

| Key Functional Groups | Aldehyde (-CHO), Methyl ester (-COOCH₃), Methoxy (-OCH₃) x2 |

| Structural Classification | 1,2,4,6-tetrasubstituted aromatic ring |

Data corroborated by chemical registry databases ().

Mechanistic Role in Drug Discovery

The strategic placement of the functional groups on this scaffold dictates its reactivity:

-

The 4-Formyl Group : Acts as a highly electrophilic center, primed for C-C bond formation (e.g., Knoevenagel condensations) or C-N bond formation (e.g., reductive aminations).

-

The 2,6-Dimethoxy Groups : These electron-donating groups enrich the aromatic ring, modulating the pKa of downstream derivatives. Crucially, they provide significant steric shielding to the adjacent methyl ester, preventing unwanted nucleophilic attack at the ester carbonyl during reactions targeting the aldehyde.

-

The Methyl Ester : Serves as a robust, base-stable protecting group for the carboxylic acid, which can be selectively saponified in late-stage synthesis to yield a free acid for amide coupling.

Experimental Workflows: Synthesis and Derivatization

The following protocols detail the synthesis of CAS 33187-98-3 and its immediate downstream derivatization, as utilized in the synthesis of GSNOR inhibitors (). Each protocol is designed as a self-validating system , ensuring that causality and quality control are built directly into the methodology.

Protocol 1: Chemoselective Oxidation to Yield CAS 33187-98-3

Objective : Convert the precursor, methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate, to the target aldehyde (CAS 33187-98-3) without over-oxidation to the carboxylic acid.

Causality & Reagent Selection : Activated Manganese Dioxide (MnO₂) is selected over harsher oxidants (like KMnO₄ or Jones reagent) due to its strict chemoselectivity for benzylic and allylic alcohols. This prevents the over-oxidation of the newly formed aldehyde.

Step-by-Step Methodology :

-

Preparation : Dissolve 1.0 equivalent of methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Oxidation : Add 5.0 to 10.0 equivalents of activated MnO₂ in a single portion.

-

Reaction : Stir the heterogeneous mixture vigorously at room temperature (20-25°C) for 2 to 4 hours.

-

Filtration : Filter the reaction mixture through a pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with excess DCM.

-

Concentration : Evaporate the filtrate under reduced pressure to yield the pure aldehyde (Typical yield: 94%).

Self-Validating Quality Control :

-

In-Process Check: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate system. The starting benzylic alcohol will exhibit a lower Rf due to hydrogen bonding, while the product aldehyde will migrate higher.

-

Chemical Validation: Spot the TLC plate with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product spot will immediately precipitate a bright orange/red complex, definitively confirming the presence of the aldehyde moiety.

Synthetic workflow utilizing CAS 33187-98-3 for pharmaceutical scaffold development.

Protocol 2: Regioselective Mono-Demethylation

Objective : Convert CAS 33187-98-3 to methyl 4-formyl-2-hydroxy-6-methoxybenzoate for downstream heterocyclic coupling.

Causality & Reagent Selection : A Lewis acid, such as Boron Tribromide (BBr₃) or Aluminum Chloride (AlCl₃), is used at strictly controlled stoichiometry (1.0 - 1.1 eq). The regioselectivity is driven by thermodynamics: the Lewis acid coordinates between the ester carbonyl oxygen and the adjacent ortho-methoxy oxygen. Cleavage of this specific methoxy group yields a phenol that forms a highly stable, six-membered intramolecular hydrogen bond with the ester carbonyl, creating a thermodynamic sink that prevents the cleavage of the second methoxy group.

Step-by-Step Methodology :

-

Cooling : Dissolve CAS 33187-98-3 in anhydrous DCM and cool the solution to -78°C using a dry ice/acetone bath.

-

Addition : Dropwise, add 1.1 equivalents of a 1M BBr₃ solution in DCM.

-

Maturation : Allow the reaction to slowly warm to 0°C over 1 hour.

-

Quenching : Carefully quench the reaction at 0°C with saturated aqueous NaHCO₃ to neutralize the Lewis acid and prevent ester hydrolysis.

-

Extraction : Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate (Typical yield: 82%).

Self-Validating Quality Control :

-

Chemical Validation: Perform a Ferric Chloride (FeCl₃) test on a micro-aliquot of the product. The solution will turn deep purple/blue, confirming the successful generation of a free phenolic -OH group.

-

Spectroscopic Validation: ¹H NMR analysis will show the disappearance of one methoxy singlet (~3.8 ppm) and the emergence of a sharp, highly downfield shifted proton (>10.0 ppm). This extreme downfield shift is the definitive signature of the intramolecular hydrogen bond between the new phenol and the ester.

Downstream Application: GSNOR Inhibition Pathway

Derivatives synthesized from CAS 33187-98-3 are frequently utilized to inhibit S-nitrosoglutathione reductase (GSNOR). GSNOR is the primary enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO), the major endogenous reservoir of bioavailable nitric oxide (NO). By inhibiting GSNOR, these compounds increase GSNO levels, thereby promoting protein S-nitrosylation, which drives therapeutic vasodilation and anti-inflammatory responses.

Mechanism of action for GSNOR inhibitors modulating Nitric Oxide (NO) signaling pathways.

References

- Novel dihydropyrimidin-2(1h)

-

This compound Chemical Properties and Specifications Source: ChemSrc Database URL:[Link]

In-Depth Technical Guide: Molecular Architecture and Synthetic Utility of Methyl 4-formyl-2,6-dimethoxybenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of rational drug design, highly functionalized aromatic building blocks serve as the critical scaffolds for active pharmaceutical ingredients (APIs). Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a prime example of such a scaffold. Featuring a precisely arranged push-pull electronic system and significant steric shielding, this molecule is a highly valued intermediate, most notably in the synthesis of dihydropyrimidin-2(1H)-one compounds acting as [1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular architecture and practical, bench-level synthetic execution. This guide dissects the causality behind the molecule's reactivity, outlines self-validating experimental protocols, and maps its role in advanced therapeutic pathways.

Molecular Architecture & Physicochemical Profile

Structural Causality and Reactivity

The structural uniqueness of this compound lies in its specific substitution pattern on the benzene ring:

-

C1 Methyl Ester (-COOCH₃): Acts as an electron-withdrawing group. However, its reactivity towards nucleophilic attack (e.g., hydrolysis) is severely dampened by the steric bulk of the adjacent methoxy groups at C2 and C6. This steric hindrance forces the ester carbonyl out of coplanarity with the aromatic ring, providing a stable protecting group during downstream functionalization.

-

C2 & C6 Methoxy Groups (-OCH₃): These strongly electron-donating groups enrich the electron density of the aromatic core via resonance. Crucially, their proximity to the C1 ester allows for chelation-directed selective demethylation , a technique vital for generating hydroxylated intermediates.

-

C4 Formyl Group (-CHO): The highly electrophilic aldehyde at the para position serves as the primary reactive handle. It is perfectly positioned for multicomponent condensation reactions (such as the Biginelli reaction) without suffering from the steric crowding present at the C1 position.

Quantitative Data Summary

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 33187-98-3 |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| Structural Features | Benzoate core, C1 ester, C2/C6 methoxy, C4 formyl |

| Typical Purity (Commercial) | ≥ 95% (Verified via NMR, HPLC) |

Synthetic Methodologies & Workflows

The utility of this molecule is best demonstrated through its transformation pathways. The synthesis of GSNOR inhibitors requires the oxidation of a benzylic alcohol precursor, followed by a highly controlled, selective demethylation [1].

Caption: Synthetic workflow from benzylic precursor to GSNOR inhibitor intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality to ensure high yield and purity, reflecting the data reported in patent literature [1].

Table 2: Validated Reaction Yields

| Transformation Step | Starting Material | Product | Reported Yield |

| Step 1: Oxidation | Methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate | This compound | 94% |

| Step 2: Demethylation | This compound | Methyl 4-formyl-2-hydroxy-6-methoxybenzoate | 82% |

Protocol A: Selective Oxidation to the Aldehyde

-

Objective: Convert the benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid.

-

Causality: Using Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) ensures mild, chemoselective oxidation of the benzylic position. Stronger oxidants (like KMnO₄) would cleave the delicate balance of the push-pull system or cause over-oxidation.

-

Step-by-Step Method:

-

Dissolve 1.0 equivalent of methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 5.0 equivalents of activated MnO₂.

-

Stir the suspension vigorously at room temperature (20-25°C) for 12-16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield the pure this compound (approx. 94% yield).

-

Protocol B: Chelation-Directed Selective Demethylation

-

Objective: Cleave exactly one methoxy group to yield a phenol, leaving the other intact.

-

Causality: By using a Lewis acid (such as AlCl₃ or BBr₃) at strictly controlled stoichiometry (1.0 - 1.1 eq) and low temperatures, the metal center coordinates simultaneously to the C1 ester carbonyl oxygen and the C2 methoxy oxygen. This bidentate chelation specifically weakens the C2 O-CH₃ bond, directing the cleavage exclusively to this position.

-

Step-by-Step Method:

-

Dissolve this compound in anhydrous DCM and cool the flask to -78°C using a dry ice/acetone bath.

-

Dropwise, add 1.05 equivalents of Boron tribromide (BBr₃) solution (1M in DCM).

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench the reaction carefully by the dropwise addition of saturated aqueous NaHCO₃ at 0°C to neutralize the Lewis acid and prevent unwanted hydrolysis of the ester.

-

Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify via flash column chromatography to isolate methyl 4-formyl-2-hydroxy-6-methoxybenzoate (approx. 82% yield).

-

Mechanistic Role in Drug Development: GSNOR Inhibition

This compound is not merely a chemical curiosity; it is a foundational block for treating diseases linked to nitric oxide (•NO) imbalance.

The GSNOR Pathway

is an enzyme that metabolizes S-nitrosoglutathione (GSNO), the primary endogenous donor of nitric oxide [2]. In conditions like asthma, cystic fibrosis, and cardiovascular diseases, •NO bioavailability is pathologically low. By inhibiting GSNOR, the breakdown of GSNO is halted, leading to an accumulation of GSNO and a subsequent therapeutic increase in •NO via trans-nitrosylation [2].

Caption: GSNOR enzymatic pathway and the mechanism of NO upregulation via inhibition.

Application of the Scaffold

The formyl group of this compound is reacted with ureas and β-keto esters to form dihydropyrimidin-2(1H)-ones. The resulting compounds fit precisely into the active site of the GSNOR enzyme. The carefully engineered steric bulk (derived from the 2,6-dimethoxy/hydroxy groups) ensures that the inhibitor binds selectively to GSNOR over other alcohol dehydrogenase (ADH) family members, maximizing efficacy and minimizing off-target toxicity.

Conclusion

This compound is a highly specialized intermediate whose value is dictated by its precise steric and electronic properties. By understanding the causality behind its reactivity—specifically the chelation-driven selective demethylation and the sterically protected ester—synthetic chemists can efficiently utilize this scaffold to develop potent GSNOR inhibitors, advancing the therapeutic landscape for nitric oxide-deficient pathologies.

References

- Title: Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors (WO2011038204A1)

-

Title: The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy Source: National Institutes of Health (NIH) / Critical Reviews in Biochemistry and Molecular Biology URL: [Link]

An In-depth Technical Guide to the Synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-2,6-dimethoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its unique trifunctionalized aromatic core, featuring an aldehyde, a methyl ester, and two methoxy groups, offers a versatile platform for diverse chemical transformations. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested experimental protocols, and offer insights into the causal factors guiding experimental choices. The guide is designed to equip researchers with the knowledge to select and execute the most suitable synthetic route for their specific needs, ensuring both efficiency and high fidelity of the final product.

Introduction: The Significance of this compound

The strategic importance of this compound lies in its utility as a versatile intermediate in medicinal chemistry and materials science. The aldehyde functionality serves as a handle for a multitude of reactions, including reductive aminations, Wittig reactions, and various condensations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[1] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular elaboration. The 2,6-dimethoxy substitution pattern not only influences the electronic properties of the aromatic ring but also imparts specific conformational constraints that can be crucial for biological activity.

This guide will explore the most prominent and practical synthetic pathways to this key intermediate, focusing on the underlying principles and providing actionable protocols for laboratory implementation.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound can be approached from several distinct starting points. The choice of strategy often depends on the availability of precursors, desired scale, and the specific purity requirements of the final product. We will explore three primary strategies:

-

Strategy 1: Synthesis from Syringaldehyde - A Biomass-derived Precursor

-

Strategy 2: Synthesis from p-Cresol - A Cost-Effective Industrial Feedstock

-

Strategy 3: Direct Formylation of Methyl 2,6-dimethoxybenzoate

The following sections will provide a detailed examination of each of these routes.

Strategy 1: Synthesis from Syringaldehyde

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring aromatic aldehyde that can be derived from lignin, a major component of biomass.[2] Its readily available and renewable nature makes it an attractive starting material for the synthesis of this compound. This pathway involves the protection of the aldehyde group, methylation of the phenolic hydroxyl, deprotection, and finally, esterification.

Mechanistic Rationale

The synthetic sequence is designed to chemoselectively modify the functional groups of syringaldehyde. The aldehyde is more susceptible to oxidation and other transformations under the conditions required for methylation of the hydroxyl group. Therefore, protection of the aldehyde is a critical first step. Following methylation, the aldehyde is deprotected, and the final esterification can be carried out.

Experimental Workflow

Caption: Synthetic workflow from Syringaldehyde.

Detailed Experimental Protocol

Step 1: Protection of the Aldehyde Group (Acetylation)

-

To a solution of syringaldehyde (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of sulfuric acid.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water and stir until a solid precipitate forms.

-

Filter the solid, wash with water, and dry under vacuum to yield the acetylated product.

Step 2: Methylation of the Phenolic Hydroxyl Group

-

Dissolve the acetylated syringaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

Step 3: Deprotection of the Aldehyde Group

-

Dissolve the methylated intermediate in a mixture of methanol and water.

-

Add a catalytic amount of a mild acid (e.g., dilute HCl) and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once complete, neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Oxidation and Esterification

A more direct approach from the deprotected aldehyde involves oxidation to the carboxylic acid followed by esterification. Alternatively, a direct oxidative esterification can be employed.

-

Option A: Two-step Oxidation and Esterification

-

Oxidize the deprotected aldehyde to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.

-

Esterify the resulting carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

-

-

Option B: Direct Oxidative Esterification

-

A mild and convenient method involves the use of iodosobenzene in combination with potassium bromide in aqueous methanol, which can convert aldehydes to their corresponding methyl esters.[3]

-

Quantitative Data Summary

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Protection | Acetic anhydride, H₂SO₄ (cat.) | - | Room Temp. | 2 | >95 |

| Methylation | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 4-6 | 85-90 |

| Deprotection | Dilute HCl | Methanol/Water | Room Temp. | 1-2 | >90 |

| Oxidative Esterification | Iodosobenzene, KBr | aq. Methanol | Room Temp. | 24-48 | 70-80 |

Strategy 2: Synthesis from p-Cresol

An alternative and economically viable route starts from p-cresol, a readily available industrial chemical. This multi-step synthesis involves bromination, methoxylation, and oxidation of the methyl group to an aldehyde, followed by esterification.

Mechanistic Rationale

This pathway leverages selective functional group transformations on a simple starting material. The initial bromination at the positions ortho to the hydroxyl group is a classic electrophilic aromatic substitution. The subsequent methoxylation is a nucleophilic aromatic substitution, often catalyzed by copper salts. The final key step is the selective oxidation of the benzylic methyl group to an aldehyde, which can be challenging but has been achieved with specific catalytic systems.

Experimental Workflow

Caption: Synthetic workflow from p-Cresol.

Detailed Experimental Protocol

Step 1: Bromination of p-Cresol

-

Dissolve p-cresol (1.0 eq) in a suitable solvent like acetic acid or a chlorinated hydrocarbon.

-

Slowly add bromine (2.0 eq) to the solution at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

The product, 2,6-dibromo-4-methylphenol, can be isolated by precipitation or extraction.

Step 2: Methoxylation of 2,6-Dibromo-4-methylphenol

-

This reaction is typically carried out under pressure in an autoclave.

-

Charge the autoclave with 2,6-dibromo-4-methylphenol (1.0 eq), sodium methoxide (excess), methanol as the solvent, and a copper catalyst (e.g., cuprous chloride).

-

Heat the mixture to 110-120 °C under pressure.

-

After the reaction, cool the autoclave, and isolate the product, 4-methyl-2,6-dimethoxyphenol, by extraction and purification.

Step 3: Oxidation of 4-Methyl-2,6-dimethoxyphenol

-

Dissolve 4-methyl-2,6-dimethoxyphenol (1.0 eq) in methanol.

-

Add a freshly prepared complex of cupric chloride and diethylamine.

-

Bubble oxygen gas through the solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The product, 4-formyl-2,6-dimethoxyphenol (syringaldehyde), is then isolated.

Step 4: Esterification

This step is identical to the final step in Strategy 1.

Quantitative Data Summary

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bromination | Br₂ | Acetic Acid | 0-10 | 2-3 | 85-90 |

| Methoxylation | NaOMe, CuCl | Methanol | 110-120 (autoclave) | 6-8 | 70-80 |

| Oxidation | O₂, CuCl₂-diethylamine | Methanol | Room Temp. | 3-5 | ~84 |

| Esterification | As in Strategy 1 | - | - | - | - |

Strategy 3: Direct Formylation of Methyl 2,6-dimethoxybenzoate

This approach involves the direct introduction of the formyl group onto the pre-formed methyl 2,6-dimethoxybenzoate ring. The Vilsmeier-Haack and Duff reactions are potential candidates for this transformation.

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[4][5] The two methoxy groups at positions 2 and 6 are strongly activating and ortho-, para-directing. The methyl ester group is deactivating and meta-directing. The combined directing effects would strongly favor formylation at the 4-position.

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group, primarily at the ortho position to a hydroxyl group.[6][7] While less common for non-phenolic substrates, it can be effective for highly activated aromatic rings.

Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

Synthesis of Methyl 4-formyl-2,6-dimethoxybenzoate: Overcoming Regiochemical Challenges via Reductive Electrophilic Substitution

Executive Summary

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a highly specialized, bifunctional aromatic building block utilized in the synthesis of complex pharmaceuticals, including S-nitrosoglutathione reductase (GSNOR) inhibitors[1] and antibiotic stilbene derivatives[2]. Synthesizing this specific regiochemical isomer presents a profound challenge due to the electronic and steric directing effects of the dimethoxybenzoate core.

This technical guide details the definitive synthetic route to this compound. By employing a regioselective reductive demethoxylation (umpolung strategy) on a protected 3,4,5-trimethoxybenzaldehyde precursor, chemists can completely bypass the electronic limitations that plague direct functionalization methods[3].

The Regiochemical Challenge: Why Direct Functionalization Fails

Designing a retrosynthetic route to this compound typically tempts chemists toward two flawed direct-functionalization strategies. Understanding why these fail is critical for appreciating the causality behind the optimal protocol.

Failure Mode 1: Electrophilic Formylation of 2,6-Dimethoxybenzoic Acid A seemingly straightforward approach is the C4-formylation of methyl 2,6-dimethoxybenzoate. However, this route is electronically forbidden. The methoxy groups at C2 and C6 are strongly ortho/para directing, which activates the C3 and C5 positions. The C4 position is meta to both methoxy groups and para to the electron-withdrawing ester, making it the most electron-deficient carbon on the ring. Consequently, electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) exclusively occurs at C3, yielding methyl 3-formyl-2,6-dimethoxybenzoate.

Failure Mode 2: Formylation of Methyl 3,5-Dimethoxybenzoate Alternatively, starting with methyl 3,5-dimethoxybenzoate places the C4 position between two methoxy groups. While C4 is electronically activated, it is severely sterically hindered. Formylation predominantly occurs at the less hindered C2 position, yielding the undesired isomer methyl 2-formyl-4,6-dimethoxybenzoate.

The Umpolung Strategy: Reductive Electrophilic Substitution

To overcome these limitations, the optimal starting material is 3,4,5-trimethoxybenzaldehyde (gallaldehyde trimethyl ether). The synthesis relies on a single-electron transfer (SET) reductive demethoxylation, followed by electrophilic trapping[3].

Nomenclature Shift and Regiocontrol

It is critical to understand the IUPAC numbering shift that occurs during this sequence. In the starting material (3,4,5-trimethoxybenzaldehyde), the formyl carbon dictates position C1, placing the methoxy groups at C3, C4, and C5.

Following the regioselective removal of the C4-methoxy group and subsequent trapping with methyl chloroformate (ClCOOMe), the newly installed ester group takes higher nomenclature priority. Thus, the original C4 becomes the new C1. Consequently, the methoxy groups originally at C3 and C5 are now designated as C2 and C6, and the original formyl group (at the old C1) becomes C4. This elegant strategy perfectly flips the numbering priority, yielding the target molecule.

Quantitative Optimization of Demethoxylation

The cleavage of the C4-methoxy group is achieved via an electron transfer from an alkali metal in an aprotic solvent. The choice of metal and temperature strictly dictates the yield of the 4-arylmetal intermediate[3].

Table 1: Optimization of Reductive Demethoxylation of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal

| Reducing Metal | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-Arylmetal (%) | Causality / Observation |

| Sodium (Na) | THF | 20 (RT) | 24 | 90% | Optimal SET kinetics; highly regioselective. |

| Potassium (K) | THF | 20 (RT) | 24 | 32% | Over-reduction and complex side-product formation. |

| Potassium (K) | THF | -20 | 6 | 77% | Lower temp controls K reactivity, but Na at RT is superior. |

Data summarized from the foundational methodology by Azzena et al.[3].

Experimental Methodologies

Every protocol below is designed as a self-validating system, incorporating in-process analytical checks to ensure mechanistic fidelity.

Protocol 1: Acetalization of 3,4,5-Trimethoxybenzaldehyde

Objective: Protect the electrophilic formyl group from reduction during the SET process.

-

Reaction: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M). Add trimethyl orthoformate (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

-

Conditions: Reflux the mixture under argon for 4 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, lower Rf) must completely convert to the acetal (higher Rf).

-

Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 to neutralize the catalyst, extract with dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo.

Protocol 2: Reductive Metalation and Electrophilic Substitution

Objective: Regioselective C4-demethoxylation and ester installation.

-

Preparation: In a flame-dried Schlenk flask under strictly anhydrous argon, suspend finely divided Sodium metal (3.0 equiv) in anhydrous THF (0.2 M).

-

SET Initiation: Add the acetal from Protocol 1 (1.0 equiv) dropwise at 20 °C.

-

Validation (In-Process): The solution will develop a deep color indicative of the radical anion intermediate. Stir for 24 hours. To validate complete metalation, quench a 0.1 mL aliquot in D2O and analyze via 1H NMR; the C4-methoxy peak (~3.8 ppm) must be absent.

-

Electrophilic Trapping: Cool the reaction mixture to -40 °C. Add methyl chloroformate (ClCOOMe, 1.5 equiv) dropwise.

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench carefully with cold water. Extract with ethyl acetate (3x), wash with brine, dry over Na2SO4, and concentrate to yield methyl 4-(dimethoxymethyl)-2,6-dimethoxybenzoate.

Protocol 3: Acetal Deprotection

Objective: Reveal the C4-formyl group.

-

Reaction: Dissolve the crude intermediate from Protocol 2 in a 4:1 mixture of THF and 2M HCl (0.2 M concentration).

-

Conditions: Stir vigorously at room temperature for 2 hours.

-

Validation: Analyze via 1H NMR. The disappearance of the acetal methoxy protons (~3.3 ppm) and the emergence of a sharp aldehyde singlet (~9.9 ppm) confirms successful deprotection.

-

Purification: Neutralize with saturated NaHCO3, extract with EtOAc, and purify the concentrated organic layer via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield pure This compound as a crystalline solid[3].

Mechanistic Pathway Visualization

The following diagram maps the electron flow and structural evolution from the starting material to the target molecule.

Mechanistic workflow for regioselective synthesis of this compound.

References

-

Title: Regioselective reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

- Title: WO2011038204A1 - Novel dihydropyrimidin-2(1h)

-

Title: Synthesis of Antibiotic Stilbenes by Reductive Metalation of 3,4,5-Trimethoxybenzaldehyde Dimethyl Acetal Source: Synthetic Communications (via ResearchGate) URL: [Link]

Sources

Stability Dynamics and Optimal Storage Protocols for Methyl 4-formyl-2,6-dimethoxybenzoate

Target Audience: Synthetic Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Methyl 4-formyl-2,6-dimethoxybenzoate (CAS: 33187-98-3) is a highly functionalized aromatic building block. Featuring both an aldehyde and an ester moiety flanked by electron-donating methoxy groups, it is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably S-nitrosoglutathione reductase (GSNOR) inhibitors used in respiratory and cardiovascular therapies [1].

However, the dual-functionality of this molecule presents a unique dichotomy in its chemical stability. This technical guide deconstructs the mechanistic vulnerabilities of the compound and establishes field-proven, self-validating protocols to ensure long-term structural integrity.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage protocol, one must first understand the thermodynamic and kinetic pathways that lead to the degradation of this compound. The molecule possesses two primary reactive centers with vastly different stability profiles.

The C4-Formyl Group: High Susceptibility to Auto-Oxidation

The most vulnerable site on the molecule is the aldehyde group at the para position (C4). Aromatic aldehydes are notoriously susceptible to auto-oxidation —a radical chain reaction mediated by molecular oxygen [2].

-

Initiation: Trace transition metals or UV/Vis light cleave the weak aldehydic C–H bond, generating an acyl radical.

-

Propagation: The acyl radical reacts rapidly with triplet oxygen (

) to form a peroxy radical. This peroxy radical abstracts a hydrogen atom from another intact aldehyde molecule, yielding a peracid and a new acyl radical [4]. -

Termination/Resolution: The highly reactive peracid reacts with another aldehyde molecule to yield two molecules of the corresponding carboxylic acid (Methyl 4-carboxy-2,6-dimethoxybenzoate).

Because this is a chain reaction, a single initiation event can degrade hundreds of molecules. Therefore, controlling temperature alone is insufficient; absolute exclusion of oxygen and light is mandatory.

The C1-Ester Group: Steric Shielding via the "Ortho-Effect"

In contrast to the fragile aldehyde, the methyl ester at C1 is remarkably stable against hydrolysis. This is due to the ortho-effect imparted by the two bulky methoxy groups at C2 and C6. These groups create a dense steric shield that physically blocks the Bürgi-Dunitz trajectory (the ~107° angle required for a nucleophile, such as water or hydroxide, to attack the carbonyl carbon) [3]. While extreme pH extremes will eventually force hydrolysis, ambient moisture poses a much lower risk to the ester than ambient oxygen poses to the aldehyde.

Fig 1: Primary degradation pathways of this compound.

Empirical Stability Profile

The following matrix synthesizes the quantitative degradation kinetics of highly functionalized aromatic aldehydes under various environmental stressors.

Table 1: Environmental Stressors and Degradation Kinetics

| Environmental Factor | Condition | Est. Degradation Rate | Primary Mechanism of Action |

| Atmosphere | Ambient Air (21% | 3.0 - 6.0% / month | |

| Atmosphere | Argon/Nitrogen Purged | < 0.1% / month | Starvation of the radical propagation phase. |

| Temperature | 25°C (Room Temp) | 2.0 - 5.0% / month | Thermal acceleration of radical kinetics. |

| Temperature | -20°C (Frozen) | < 0.1% / month | Kinetic freezing of molecular collisions. |

| Light | Direct UV/Vis | > 10.0% / month | Photochemical cleavage of the C-H bond. |

Self-Validating Handling & Storage Protocols

To ensure the integrity of this compound, laboratories must implement a "single-use aliquot" system. Repeatedly opening a bulk container introduces fresh oxygen and ambient moisture, initiating the auto-oxidation chain reaction with every freeze-thaw cycle. By aliquoting the material once under inert conditions, the system becomes self-validating: the degradation risk is isolated, and the integrity of the remaining stock is guaranteed.

Step-by-Step Inert Aliquoting Workflow

-

Pre-Handling QC: Prior to opening the bulk bottle, verify the baseline purity via HPLC-UV (254 nm). Ensure the carboxylic acid degradant is <1.0%.

-

Atmospheric Purging: Transfer the sealed bulk bottle and clean, dry amber glass vials into a glovebox. Purge the chamber with Argon. (Note: Argon is preferred over Nitrogen as it is heavier than air and provides a superior protective blanket over the solid powder).

-

Aliquoting: Weigh the compound into single-experiment quantities (e.g., 500 mg or 1 g per vial). The use of amber glass is mandatory to prevent photochemical radical initiation.

-

Sealing: Cap each vial with a PTFE-lined septum. PTFE is chemically inert and provides a highly effective barrier against atmospheric moisture, protecting the sterically hindered ester from long-term hydrolytic creep. Wrap the cap junction with Parafilm.

-

Thermal Shock Prevention: Transfer the sealed aliquots directly into a desiccator box within a -20°C freezer.

Fig 2: Inert atmosphere aliquoting and storage workflow for benchtop handling.

Analytical Quality Control (QC) Markers

Routine monitoring is essential before deploying stored batches into sensitive catalytic cycles or API synthesis. The conversion of the formyl group to a carboxylic acid drastically alters the molecule's electronic and physical properties.

Table 2: Analytical Markers for Degradation Tracking

| Analytical Method | Intact API (this compound) | Major Degradant (Carboxylic Acid) |

| Sharp aldehyde proton singlet at ~9.9 ppm. | Disappearance of 9.9 ppm peak; emergence of a broad -OH peak at ~11.0-12.0 ppm. | |

| FT-IR Spectroscopy | Sharp, distinct C=O (aldehyde) stretch at ~1690 cm⁻¹. | Broad O-H stretch (2500-3300 cm⁻¹) overlapping the C-H region. |

| HPLC (Reverse Phase) | Later retention time (highly hydrophobic). | Earlier retention time (increased polarity from the ionized -COOH group). |

Correction Protocol: If a batch is found to contain >2% of the carboxylic acid degradant, it can often be rescued. Because the intact molecule is a neutral ester/aldehyde and the degradant is an acid, dissolving the mixture in an organic solvent (e.g., ethyl acetate) and washing with a mild, cold aqueous base (e.g., 5%

References

- Novel dihydropyrimidin-2(1h)

-

Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen ResearchGate[Link]

-

Theoretical and Experimental Investigation of Palladium(II)-Catalyzed Decarboxylative Addition of Arenecarboxylic Acid to Nitrile ACS Publications (Organometallics)[Link]

-

Recent advances in metal-free aerobic C–H activation RSC Publishing[Link]

Methodological & Application

Application Note: Strategic Utilization of Methyl 4-formyl-2,6-dimethoxybenzoate

[1][2][3]

Introduction: The "Steric-Shielded" Synthon

This compound (MFDMB) is a specialized aromatic building block that serves as a critical linchpin in the synthesis of polyoxygenated natural products, particularly anthraquinones , lignans , and polymethoxy-stilbenes .

Structurally, MFDMB presents a unique "push-pull" electronic and steric profile:

-

C1-Ester (The Anchor): The methyl ester is flanked by two ortho-methoxy groups (C2, C6). This 2,6-disubstitution creates a "steric gate," rendering the ester exceptionally resistant to standard hydrolytic conditions. This allows the ester to function as a robust protecting group or a stable handle throughout multi-step sequences targeting the C4 position.

-

C4-Aldehyde (The Warhead): The formyl group at the para position is electronically activated and sterically accessible, serving as the primary site for C-C bond formation (e.g., Knoevenagel, Wittig, or lithiation reactions).

This guide details the synthesis of MFDMB and its strategic application in constructing complex polycyclic aromatic hydrocarbons (PAHs) and bioactive heterocycles.[1][2]

Synthesis of the Scaffold (MFDMB)

While MFDMB can be sourced commercially, high-purity synthesis is often required for GMP applications. The most reliable route proceeds via the oxidation of the hydroxymethyl precursor, avoiding the regioselectivity issues of direct formylation.

Protocol 1: Oxidation of Methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate

Reference: WO2011038204A1 [1]

Objective: Selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Materials:

-

Methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate (Starting Material)[3]

-

Manganese Dioxide (MnO₂) (Activated) or Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM) or Chloroform

-

Celite (for filtration)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq (e.g., 750 mg) of methyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate in anhydrous DCM (10 mL/g substrate).

-

Oxidation: Add activated MnO₂ (10.0 eq) to the solution. Note: A large excess of MnO₂ is standard to drive the heterogeneous reaction to completion.

-

Reaction: Stir the suspension vigorously at room temperature (25°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the alcohol (Rf ~0.3) and appearance of the aldehyde (Rf ~0.6).

-

Work-up: Filter the black suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate in vacuo.

-

Purification: The crude product is typically a white to off-white solid (Yield: >90%). If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Expert Insight:

"The 2,6-dimethoxy motif makes the benzylic position electron-rich. Avoid strong acidic oxidants (like Jones reagent) which may cause demethylation or ester hydrolysis. MnO₂ is the 'Gold Standard' for this transformation due to its mildness."

Strategic Application: Anthraquinone Synthesis (The Ligustrone Pathway)

The most elegant use of MFDMB is in the anionic annulation synthesis of anthraquinones and anthracyclines (e.g., Ligustrone precursors). This strategy utilizes a "phthalide" intermediate generated by reacting MFDMB with a lithiated benzamide.[4][5]

Protocol 2: Convergent Synthesis of Polyoxygenated Anthraquinones

Reference: Staunton-Weinreb Annulation Logic / Ligustrone Biosynthesis Studies [2, 3]

Mechanism:

-

Lithiation: Ortho-lithiation of a benzamide.

-

Condensation: Nucleophilic attack on the MFDMB aldehyde (C4).

-

Cyclization: Lactonization to form a phthalide.

-

Reduction & Aromatization: Conversion to the anthraquinone core.

Workflow Diagram:

Caption: Convergent synthesis of anthraquinone core using MFDMB as the electrophilic partner.

Detailed Procedure:

-

Lithiation:

-

In a flame-dried flask under Argon, dissolve N,N-diethyl-2,4-dimethoxybenzamide (1.0 eq) in anhydrous THF.

-

Cool to -78°C. Add s-BuLi (1.1 eq) dropwise. Stir for 1 hour to generate the ortho-lithiated species (deep red/orange color).

-

-

Condensation:

-

Dissolve MFDMB (1.0 eq) in THF and add it dropwise to the lithiated amide at -78°C.

-

Stir for 30 mins, then allow to warm to 0°C.

-

Quench with saturated NH₄Cl. The acidic workup promotes the cyclization of the intermediate alcohol onto the amide/ester to form the Phthalide .

-

-

Hydrogenolysis (Ring Opening):

-

Dissolve the phthalide in EtOAc/MeOH. Add 10% Pd/C (catalytic).

-

Stir under H₂ atmosphere (balloon) to cleave the benzylic C-O bond, yielding the Benzylbenzoic Acid .

-

-

Ring Closure:

-

Treat the benzylbenzoic acid with Trifluoroacetic Anhydride (TFAA) in DCM at 0°C.

-

This induces an intramolecular Friedel-Crafts acylation, closing the central ring to form the Anthraquinone .

-

Strategic Application: Knoevenagel Condensation (Stilbenes/Heterocycles)

MFDMB is an ideal precursor for polymethoxy-stilbenes (resveratrol analogs) and phenyl-heterocycles via the reactive C4-aldehyde.

Protocol 3: Synthesis of 2,6-Dimethoxy-4-vinylbenzoate Derivatives

Reference: General Knoevenagel Conditions [4]

Objective: Coupling MFDMB with active methylene compounds (e.g., Malononitrile, 1,3-Dicarbonyls).

Procedure:

-

Mix: Combine MFDMB (1.0 eq) and the Active Methylene Compound (1.1 eq) in Ethanol.

-

Catalyst: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).

-

Reflux: Heat to reflux (78°C) for 2–6 hours. The product often precipitates upon cooling.

-

Purification: Recrystallize from EtOH or purify via silica column.

Data Summary: Reactivity Profile

| Position | Functional Group | Reactivity Character | Strategic Use |

| C1 | Methyl Ester (-COOMe) | Low (Sterically Hindered) | Survives basic lithiation; requires harsh conditions to hydrolyze. |

| C2, C6 | Methoxy (-OMe) | Electron Donating | Activates ring; directs electrophilic substitution to C3/C5 (if open). |

| C4 | Formyl (-CHO) | High (Electrophilic) | Ideal for Wittig, Aldol, Knoevenagel, and Grignard additions. |

Expertise & Troubleshooting

The "Steric Gate" Challenge (Hydrolysis of C1-Ester)

Problem: Researchers often fail to hydrolyze the C1-methyl ester using standard saponification (NaOH/MeOH) due to the shielding by 2,6-dimethoxy groups. Solution:

-

Method A (Nucleophilic): Use Lithium Iodide (LiI) in refluxing Pyridine or Collidine. This cleaves the methyl group via an Sɴ2 mechanism rather than attacking the carbonyl.

-

Method B (High Pressure/Temp): Use KOH in Ethylene Glycol at 150°C (harsh).

-

Recommendation: Perform all C4-modifications before attempting to hydrolyze the C1-ester.

Stability

MFDMB is relatively stable in air but should be stored under inert atmosphere at 4°C to prevent slow oxidation of the aldehyde to the carboxylic acid (which would be 2,6-dimethoxyterephthalic acid monomethyl ester).

References

-

Sun, X., et al. (2011). Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors. WO2011038204A1. Link

-

Al-Salihi, S. (1990). Towards the Biosynthesis of the Ligustrones. University of Glasgow, PhD Thesis.[5] Link

-

User, D. (2020). Synthesis of possible precursors of the ligustrone metabolites. Enlighten Theses. Link

-

BenchChem. (2025). Methyl 4-formylbenzoate as a Versatile Precursor for the Synthesis of Novel Antioxidant Compounds. Application Note. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy Methyl 2-formyl-4,6-dimethoxybenzoate [smolecule.com]

- 3. WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

- 4. Towards the Biosynthesis of the Ligustrones - ProQuest [proquest.com]

- 5. Towards the Biosynthesis of the Ligustrones - Enlighten Theses [theses.gla.ac.uk]

Application Note: Methyl 4-formyl-2,6-dimethoxybenzoate as a Sterically Tuned Building Block

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It focuses on the unique steric and electronic properties of Methyl 4-formyl-2,6-dimethoxybenzoate (CAS 33187-98-3), positioning it not just as a reactant, but as a strategic tool for orthogonal functionalization.

Executive Summary & Chemical Profile

This compound is a bifunctional aromatic building block characterized by a "push-pull" electronic system and, more importantly, a sterically gated ester moiety . Unlike typical terephthalate derivatives, the presence of methoxy groups at the 2- and 6-positions creates a unique steric environment around the C1-ester, rendering it significantly less reactive to nucleophilic attack than the C4-aldehyde.

This application note details how to exploit this kinetic orthogonality , allowing researchers to perform complex transformations on the aldehyde (C4) while the ester (C1) remains inert, effectively acting as a "protecting-group-free" masked acid.

Chemical Specifications

| Property | Data |

| CAS Number | 33187-98-3 |

| Formula | C₁₁H₁₂O₅ |

| MW | 224.21 g/mol |

| Structure | Methyl ester (C1), Methoxy (C2, C6), Formyl (C4) |

| Key Feature | Steric Inhibition of Resonance: The 2,6-dimethoxy groups force the ester carbonyl out of the aromatic plane, reducing electrophilicity and blocking nucleophilic trajectory.[1] |

Core Logic: The "Steric Gate" Strategy

The primary value of this molecule lies in the reactivity difference between the exposed aldehyde and the shielded ester .

-

C4-Formyl Group: Highly reactive. Accessible for condensation (Aldol, Knoevenagel), olefination (Wittig, HWE), and reductive amination.

-

C1-Ester Group: Sterically encumbered. Resistant to mild saponification and nucleophilic attack. Requires forcing conditions or specific Lewis acid activation to react.

Strategic Advantage: You can build complex scaffolds at C4 without needing to protect the C1 carboxylate.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways available from this core scaffold.

Caption: Divergent synthesis pathways exploiting the kinetic stability of the sterically hindered ester.

Detailed Experimental Protocols

Protocol A: Chemoselective Olefination (Stilbene Synthesis)

Objective: To functionalize the C4 position via Wittig reaction while retaining the methyl ester. Context: Standard esters might undergo side reactions (Claisen condensation) with strong bases, but the 2,6-dimethoxy ester is robust.

Materials:

-

This compound (1.0 equiv)

-

Benzyltriphenylphosphonium chloride (1.1 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 equiv)

-

Dry THF (0.1 M concentration)

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried flask under Argon, suspend the phosphonium salt in dry THF. Cool to 0°C. Add KOtBu portion-wise. The solution should turn bright orange/yellow (ylide formation). Stir for 30 mins.

-

Addition: Dissolve this compound in a minimum amount of dry THF. Add this solution dropwise to the ylide at 0°C.

-

Note: The steric bulk of the benzoate does not impede the aldehyde reaction.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the aldehyde spot will disappear; the ester is stable).

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][3][4]

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Result: You obtain the stilbene-ester. The steric crowding at C1 prevents any nucleophilic attack by the ylide on the ester carbonyl.

-

Protocol B: Synthesis of GSNOR Inhibitor Intermediates (Selective Demethylation)

Objective: Selective cleavage of the C2-methoxy group to form a salicylate motif, a key step in synthesizing S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. Mechanism: BCl₃ coordinates preferentially to the carbonyl oxygen and the ortho-methoxy oxygen, facilitating selective cleavage.

Materials:

-

Boron trichloride (BCl₃) (1.0 M in DCM)

-

Dichloromethane (DCM), anhydrous

-

Tetrabutylammonium iodide (TBAI) (Catalytic, optional for difficult substrates)

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in anhydrous DCM under N₂ atmosphere. Cool to -78°C.

-

Addition: Add BCl₃ (1.2 to 2.0 equiv) dropwise.

-

Critical Control: Do not let the temperature rise rapidly. The coordination is exothermic.

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Observation: The solution often turns deep yellow/red due to the boron-chelate complex.

-

-

Quench: Pour the mixture into ice water with vigorous stirring. This hydrolyzes the boron complex.

-

Extraction: Extract with DCM. The product, Methyl 4-formyl-2-hydroxy-6-methoxybenzoate , is now a phenol and may require slight acidification of the aqueous layer to ensure full protonation.

-

Data Validation:

-

1H NMR will show the loss of one -OMe singlet (approx 3.8 ppm) and the appearance of a chelated phenol -OH (downfield, >10 ppm).

-

Protocol C: Forcing Hydrolysis of the Steric Ester

Objective: Hydrolyzing the C1-ester to the free acid. Challenge: The 2,6-dimethoxy groups block the "Burgi-Dunitz" trajectory for hydroxide attack. Standard 1M NaOH/RT protocols will fail or take days.

Methodology:

-

Solvent System: Use a high-boiling protic solvent mixture, e.g., Ethylene Glycol / Water (4:1) or concentrated KOH in Methanol/DMSO.

-

Conditions: Heat to 100–120°C for 24–48 hours.

-

Alternative (Nucleophilic Cleavage): Use Lithium Iodide (LiI) in Pyridine or Collidine at reflux. This attacks the methyl group (S_N2) rather than the carbonyl, bypassing the steric hindrance at the carbonyl carbon.

-

Reaction: Ester + LiI → Carboxylate (Li salt) + MeI.

-

Quantitative Data Summary

| Reaction Type | Reagent | Conditions | Outcome | Steric Note |

| Aldehyde Reduction | NaBH₄ | MeOH, 0°C | Alcohol (C4) | Ester is 100% retained . |

| Reductive Amination | Amine, NaBH(OAc)₃ | DCE, RT | Benzylamine (C4) | Ester is 100% retained . |

| Standard Hydrolysis | 1M NaOH | THF/H₂O, RT | No Reaction | Steric Shielding prevents hydrolysis. |

| Demethylation | BCl₃ | DCM, -78°C | 2-OH-6-OMe | Chelation Control directs reaction to C2-OMe. |

References

-

Sun, X., et al. (2011). Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors. WO2011038204A1.

-

Seidl, T. L., et al. (2019).[6] Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxyphenyl)iodonium Tosylate.[6][7] Organic Syntheses, 96, 137-149.[6][7]

-

BenchChem Application Note. Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates. (General reactivity context).

-

MDPI Molbank. (2021). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne.[2][4] (Structural analogue context).

Sources

- 1. WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne | MDPI [mdpi.com]

- 5. 6342-70-7|Methyl 2-hydroxy-3-methoxybenzoate|BLD Pharm [bldpharm.com]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

Application Note: Protocol for the Vilsmeier-Haack Formylation to Synthesize Aromatic Aldehydes

Introduction and Scope

The introduction of a formyl group (–CHO) onto an aromatic ring is a pivotal transformation in drug discovery and fine chemical synthesis. The [1] is the premier methodology for the direct formylation of electron-rich aromatic and heteroaromatic compounds. Unlike the Friedel-Crafts (Gattermann-Koch) formylation, which requires unstable formyl chloride and extreme pressures, the Vilsmeier-Haack approach utilizes a mild, in-situ generated halomethyleniminium salt—known as the Vilsmeier reagent—to achieve highly regioselective electrophilic aromatic substitution[2].

This application note provides a comprehensive, self-validating protocol for researchers to successfully execute and optimize Vilsmeier-Haack formylations, detailing the mechanistic causality behind each experimental condition.

Mechanistic Principles & Causality

Understanding the mechanistic pathway is critical for troubleshooting and optimizing the reaction. The transformation occurs in three distinct phases[3][4]:

-

Reagent Formation : N,N-Dimethylformamide (DMF) reacts with an activating agent, typically phosphorus oxychloride (POCl₃). The oxygen atom of DMF attacks the electrophilic phosphorus, followed by the elimination and re-attack of a chloride ion to yield the highly reactive chloroiminium ion (Vilsmeier reagent). Causality : This step is highly exothermic; failure to maintain the reaction at 0 °C can lead to the rapid decomposition of the reagent and the dangerous release of carbon monoxide gas.

-

Electrophilic Aromatic Substitution : The Vilsmeier reagent is a relatively weak electrophile. It undergoes nucleophilic attack by an electron-rich arene to form a Wheland intermediate, which subsequently aromatizes into an aryl iminium salt[5]. Causality : Because the electrophile is weak, unactivated arenes (like benzene) will not react. Strong electron-donating groups (–NR₂, –OR) or electron-rich heterocycles are mandatory to drive the substitution[3].

-

Quenching and Hydrolysis : The intermediate aryl iminium salt is stable under anhydrous conditions. Causality : An aqueous workup using a mild base (e.g., sodium acetate) is required to hydrolyze the iminium species into the final aromatic aldehyde and liberate the secondary amine byproduct[2].

Mechanistic pathway of the Vilsmeier-Haack formylation from reagent formation to hydrolysis.

Substrate Reactivity Profile

The success of the Vilsmeier-Haack reaction is heavily dependent on the electronic nature of the substrate. Table 1 summarizes the reactivity and expected regioselectivity for common substrate classes[3][6].

Table 1: Substrate Scope and Reaction Parameters

| Substrate Class | Example | Relative Reactivity | Regioselectivity | Typical Temperature |

| Aminobenzenes | N,N-Dimethylaniline | Very High | Para to the amine | 80–90 °C |

| Phenol Ethers | Anisole | High | Para to the methoxy | 90–100 °C |

| 5-Membered Heterocycles | Pyrrole, Indole | Extremely High | C-2 (Pyrrole), C-3 (Indole) | 0 °C to RT |

| Unactivated Arenes | Benzene, Toluene | Unreactive | N/A | N/A |

Experimental Design: Formylation of N,N-Dimethylaniline

This protocol outlines the synthesis of 4-(dimethylamino)benzaldehyde, serving as a robust model system for standard Vilsmeier-Haack formylations[2][7].

Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Reagents and Materials

-

N,N-Dimethylaniline : 1.0 equivalent (Substrate)

-

N,N-Dimethylformamide (DMF) : 3.0 – 4.0 equivalents (Acts as both the formylating agent and solvent)

-

Phosphorus Oxychloride (POCl₃) : 1.1 equivalents (Activating agent)

-